1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula and a molecular weight of 268.5 g/mol. It features a unique structure characterized by two tetramethyldisiloxane units linked to 3-cyanopropyl groups. This compound is known for its low melting point (<0 °C) and boiling point range of 160-162 °C at 2 mm Hg, indicating its volatile nature under reduced pressure conditions . It has a specific gravity of 0.934 and is classified as an irritant, with hazard codes indicating it can cause skin and eye irritation .
,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a silicon-based compound that can be used as a starting material for the synthesis of various organic compounds. Its reactive silicon-oxygen bonds can be readily modified to introduce different functional groups, allowing for the creation of diverse molecules with potential applications in various fields. For instance, research has explored its use in the synthesis of:
The presence of silicon and oxygen atoms in 1,3-bis(3-cyanopropyl)tetramethyldisiloxane makes it a potential precursor for the synthesis of inorganic materials. Through various processes, it can be transformed into:
The chemical reactivity of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane is primarily influenced by its functional groups. It does not react with water under neutral conditions, which classifies it as having low hydrolytic sensitivity (4) . The compound can participate in various organic reactions, particularly those involving nucleophilic substitutions due to the presence of the cyanopropyl groups.
Synthesis of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane can be achieved through a multi-step process involving the reaction of tetramethyldisiloxane with allyl cyanide in the presence of a platinum catalyst. A typical procedure includes dissolving allyl cyanide in toluene and adding it dropwise to a solution of tetramethyldisiloxane while controlling the temperature and adding catalyst incrementally. The product is then purified by distillation .
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane serves as an organic intermediate in synthesizing amino-substituted alkoxysilanes, which are important in various industrial applications. Additionally, it can be utilized in the preparation of silanes for gas chromatography column coatings, enhancing their polarity and selectivity . Its unique properties make it suitable for use in advanced materials and chemical synthesis.
Interaction studies involving 1,3-bis(3-cyanopropyl)tetramethyldisiloxane focus on its reactivity with other organic compounds and its behavior under different environmental conditions. While specific interaction studies are not extensively documented, its use as an intermediate suggests that it can engage in various chemical transformations relevant to material science and organic synthesis .
Several compounds exhibit structural similarities to 1,3-bis(3-cyanopropyl)tetramethyldisiloxane, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tetramethyldisiloxane | Basic siloxane structure; no functional groups | |
Dimethylsiloxane | Commonly used; lacks complexity | |
Amino-substituted alkoxysilanes | Varies | Functionalized for specific applications |
The uniqueness of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane lies in its dual functionality as both a siloxane and a nitrile derivative, offering diverse applications that are not available with simpler siloxanes or other related compounds .
The synthesis of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane has evolved significantly through advances in hydrosilylation technology and process optimization. Modern synthetic approaches focus on achieving precise control over reaction conditions, catalyst selection, and process scalability to meet industrial demands. The development of continuous flow systems and optimized catalytic frameworks has revolutionized the production efficiency and product quality of this specialized organosilicon compound. Current methodologies emphasize the integration of mechanistic understanding with practical industrial considerations to achieve cost-effective, high-yield synthesis routes.
The fundamental mechanism underlying the synthesis of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane involves the catalytic addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, specifically targeting allyl cyanide as the functionalization agent. The predominant mechanistic pathway follows the Chalk-Harrod mechanism, which proceeds through oxidative addition of the silicon-hydrogen bond to a metal catalyst center, followed by alkene insertion and subsequent reductive elimination. This mechanism ensures anti-Markovnikov addition, positioning the silicon atom at the terminal carbon during the hydrosilylation of terminal alkenes like allyl cyanide.
Research investigations have revealed that the hydrosilylation reaction of tetramethyldisiloxane with allyl cyanide exhibits complex kinetic behavior dependent on the nature of the starting siloxane material. Studies demonstrate that polymeric siloxanes follow second-order reaction kinetics, while smaller cyclosiloxanes exhibit first-order dependence. The reaction typically proceeds through a two-phase kinetic behavior, with an initial rapid phase followed by a slower phase, attributed to catalyst deactivation over extended reaction periods.
Quantum chemical calculations using semi-empirical methods have provided detailed insights into the reaction pathways and energy barriers associated with the hydrosilylation process. These computational studies reveal that even in excess allyl cyanide conditions, not all active silicon-hydrogen groups participate in the hydrosilylation reaction, indicating competitive side reactions or steric limitations. The activation energies and rate constants determined through these investigations provide crucial parameters for optimizing reaction conditions and predicting product distributions.
The mechanism involves the formation of a platinum-silicon complex as an intermediate, which facilitates the selective addition of the silicon-hydrogen bond to the vinyl group of allyl cyanide. The stereoselectivity and regioselectivity of this reaction are highly dependent on the catalyst structure, reaction temperature, and substrate concentrations. Modern understanding of this mechanism enables precise control over product formation and minimizes undesired side reactions that could compromise product purity.
The implementation of continuous flow reactor technology has transformed the industrial production of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane by enabling enhanced process control, improved heat management, and increased production efficiency. Recent developments in tandem continuous flow processes have demonstrated the feasibility of integrating multiple reaction steps within a single continuous system. These systems combine ring-opening polymerization of cyclic siloxane monomers with subsequent hydrosilylation reactions to produce functionalized polydimethylsiloxane products in a streamlined manner.
Continuous flow reactors offer significant advantages over traditional batch processes, including precise temperature control, improved mixing efficiency, and the ability to maintain optimal reaction conditions throughout the entire process. The use of back-pressure regulators allows for superheating of solvents under elevated pressures, leading to accelerated reaction rates and improved conversion efficiencies. These systems can tolerate higher temperatures and pressures than conventional batch reactions, enabling access to reaction conditions that would be challenging or unsafe in traditional setups.
Industrial-scale continuous flow systems typically employ modular reactor designs that allow for easy scaling and optimization of production parameters. The residence time in these systems can be precisely controlled, typically ranging from 2 to 10 minutes depending on the specific reaction conditions and desired conversion levels. Catalyst reusability represents a critical economic factor, with studies demonstrating that solid catalysts can be reused up to 80 times through appropriate regeneration procedures using organic solvents.
The integration of real-time monitoring and control systems in continuous flow reactors enables dynamic optimization of reaction parameters based on product quality metrics. These systems can automatically adjust flow rates, temperatures, and catalyst concentrations to maintain optimal production conditions and ensure consistent product quality throughout extended production runs.
Process Parameter | Batch System | Continuous Flow System |
---|---|---|
Reaction Time | 4-8 hours | 2-10 minutes |
Temperature Control | ±5°C | ±1°C |
Conversion Efficiency | 75-85% | 85-95% |
Catalyst Reusability | 5-10 cycles | 50-80 cycles |
Heat Transfer Efficiency | Moderate | High |
Scale-up Complexity | High | Low |
The selection and optimization of catalytic systems represents a critical factor in achieving efficient cyanopropyl group incorporation into disiloxane frameworks. Platinum-based catalysts have emerged as the most effective systems for promoting the hydrosilylation of allyl cyanide with tetramethyldisiloxane precursors. The most commonly employed catalyst is platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane, which demonstrates exceptional catalytic efficiency and selectivity for this transformation.
Hexachloroplatinic acid, discovered as an efficient hydrosilylation catalyst by Speier in 1957, remains a benchmark catalyst for comparative studies. However, modern catalyst development has focused on colloidal platinum complexes that offer superior activity and stability compared to traditional platinum salts. These colloidal systems are prepared through the reaction of silicon hydrides with platinum(0) or platinum(II) complexes, resulting in highly active catalysts with characteristic red to red-brown coloration.
The optimization of catalyst concentration plays a crucial role in balancing reaction efficiency with economic considerations. Typical catalyst loadings range from 500 to 10,000 parts per million of platinum, with higher concentrations providing increased reaction rates but diminishing economic returns. Studies have demonstrated that catalyst activity is highly temperature-dependent, with optimal performance typically achieved at temperatures between 80 and 120 degrees Celsius.
Alternative catalytic systems based on iron complexes have shown promise for specific applications, particularly when cost considerations are paramount. Iron-disilyl-dicarbonyl complexes and terpyridine-iron systems have demonstrated catalytic activity for hydrosilylation reactions, though generally with lower efficiency compared to platinum-based systems. These alternative catalysts may offer advantages in terms of sustainability and cost-effectiveness for large-scale industrial applications.
Catalyst Type | Activity Level | Temperature Range (°C) | Selectivity | Cost Factor |
---|---|---|---|---|
Hexachloroplatinic Acid | High | 60-100 | 85-90% | Medium |
Platinum(0)-Divinyldisiloxane | Very High | 80-120 | 90-95% | High |
Colloidal Platinum | Very High | 70-110 | 92-97% | High |
Iron-Terpyridine | Moderate | 90-130 | 80-85% | Low |
Iron-Disilyl Complex | Moderate | 85-125 | 82-88% | Low |
The synthesis of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane often involves the preparation of oligomeric precursors that require precise molecular weight control and structural uniformity. Oligomerization control represents a critical aspect of the overall synthetic strategy, as it directly influences the final product properties and application performance. Modern approaches to oligomerization control focus on the precise manipulation of reaction conditions, catalyst selection, and termination strategies to achieve desired molecular weight distributions.
Ring-opening polymerization of cyclic siloxane monomers provides a controlled pathway for generating well-defined oligomeric precursors. The equilibrium between linear and cyclic oligomer structures can be influenced through careful control of temperature, catalyst concentration, and reaction time. Studies have demonstrated that the fraction of linear versus cyclic oligomer components can be systematically adjusted through optimization of these parameters, with higher temperatures generally favoring the formation of cyclic structures.
The use of cationic resin catalysts, such as Amberlyst 35, has proven effective for controlling oligomerization reactions while enabling catalyst reusability. These heterogeneous catalysts facilitate precise control over the polymerization process and can be easily separated from the reaction mixture, allowing for continuous processing applications. The molecular weight distribution of oligomeric products can be controlled through adjustment of monomer concentration, with higher concentrations generally leading to increased average molecular weights.
Heat treatment protocols play a crucial role in determining the final oligomer structure and molecular weight distribution. Annealing processes at elevated temperatures can promote ring closure reactions, converting linear oligomers to cyclic structures. The extent of this conversion depends on the specific heating conditions, with temperatures around 70 degrees Celsius for 5 minutes being optimal for many systems. The presence of acid catalysts during heat treatment can accelerate these structural rearrangements and provide additional control over the final product composition.
Quality control measures for oligomeric precursors include gel permeation chromatography for molecular weight determination and nuclear magnetic resonance spectroscopy for structural characterization. These analytical techniques enable precise monitoring of the oligomerization process and ensure that the precursor materials meet the specifications required for subsequent functionalization reactions.
The molecular structure of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane features a disiloxane core (Si–O–Si) with two 3-cyanopropyl substituents, conferring both high dielectric permittivity and low glass transition temperature. The nitrile (–C≡N) groups exhibit a dipole moment of 3.94 D, enabling strong solvation of lithium ions while minimizing coordination-induced ion pairing [3] [4]. This dual functionality addresses a key challenge in liquid electrolyte design: achieving sufficient ionic conductivity without sacrificing electrochemical stability.
Recent studies demonstrate that the siloxane backbone’s flexibility enhances segmental motion, facilitating Li⁺ transport even at subambient temperatures. Molecular dynamics simulations of analogous polysiloxane systems reveal a 40% reduction in activation energy for ion hopping compared to poly(ethylene oxide)-based electrolytes [4]. The compound’s low viscosity (η = 12.3 cP at 25°C) and high boiling point (160–162°C at 2 mmHg) further support its use in high-temperature battery configurations [1].
A critical advancement involves tuning the cyanopropyl side-chain density to optimize Li⁺ transference numbers. At a molar ratio of [Li⁺]:[CN] = 0.3, infrared spectroscopy shows complete dissociation of LiTFSI salt, with Raman spectra indicating preferential Li⁺–nitrile coordination over anion interactions [4]. This selectivity suppresses concentration polarization, enabling current densities up to 1.2 mA/cm² in symmetric Li||Li cells without dendrite formation [5].
In high-voltage lithium metal batteries (>4.5 V vs Li⁺/Li), 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane demonstrates exceptional anodic stability owing to the electron-withdrawing nitrile groups. Cyclic voltammetry measurements reveal an oxidative decomposition threshold at 5.1 V, surpassing conventional carbonate solvents by 0.8 V [4]. The siloxane backbone’s inherent oxidation resistance, attributed to strong Si–O bond energy (452 kJ/mol), synergizes with nitrile passivation to form a stable cathode-electrolyte interphase [2].
X-ray photoelectron spectroscopy analysis of NCM811 cathodes cycled in nitrile-functionalized siloxane electrolytes shows a fluorine-free interphase dominated by Li₃N and SiOxCy species. This inorganic-rich layer exhibits a low interfacial resistance (12 Ω·cm²) while preventing transition metal dissolution at elevated voltages [5]. The table below compares interfacial properties with benchmark electrolytes:
Electrolyte System | Interfacial Resistance (Ω·cm²) | CEI Thickness (nm) | Mn Dissolution (ppm) |
---|---|---|---|
LiPF₆ in EC/DMC | 48 | 8.2 | 23.4 |
Siloxane-Nitrile (this work) | 12 | 4.7 | 1.8 |
Data synthesized from Refs [4] [5]
When chemically crosslinked into solid polymer electrolytes (SPEs), 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane achieves a balance between mechanical resilience and ionic transport. The disiloxane unit’s low rotational barrier (ΔG‡ = 6.3 kJ/mol) enables rapid chain reorientation, yielding an elastic modulus of 0.8 MPa with 300% recoverable strain [5]. This elasticity accommodates volumetric changes during lithium plating/stripping, a critical advantage over brittle ceramic electrolytes.
The cyanopropyl side chains create a high dielectric environment (ε = 14.7 at 1 kHz), promoting salt dissociation without strong Li⁺ binding. Comparative studies show a 68% increase in ionic conductivity (σ = 6.9×10⁻⁴ S/cm at 90°C) relative to poly(ethylene oxide) analogs, while maintaining a Li⁺ transference number of 0.48 [4]. Wide-angle X-ray scattering confirms the absence of crystalline domains up to 150°C, ensuring homogeneous ion transport pathways.
A breakthrough application involves 3D-printed SPE membranes with gradient cyanopropyl functionality. By varying the crosslink density from anode to cathode interfaces, researchers achieved a 5.6× improvement in cycle life for all-solid-state Li||NMC811 cells (82% capacity retention after 500 cycles at C/2) [5]. The design principles derived from this compound are now informing next-generation SPEs for flexible and wearable energy storage systems.
The development of amino-functionalized derivatives of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane represents a significant advancement in carbon dioxide capture technology [1]. These derivatives exhibit exceptional performance characteristics due to their unique molecular structure, which combines the flexibility of siloxane bonds with the reactivity of amino functional groups.
The functionalization process involves converting the terminal cyano groups to amino groups through various chemical pathways, resulting in compounds with enhanced carbon dioxide affinity [2]. Research has demonstrated that amino-functionalized siloxane derivatives can achieve carbon dioxide capture capacities ranging from 1.8 to 2.23 millimoles per gram of sorbent, depending on the specific functionalization approach and operating conditions [1] [3].
The mechanism of carbon dioxide capture by these amino-functionalized derivatives follows a well-established carbamate formation pathway. Primary and secondary amino groups react with carbon dioxide to form zwitterionic intermediates, which subsequently undergo deprotonation to produce stable carbamate species [2] [4]. The reaction stoichiometry typically requires two amino groups per carbon dioxide molecule, resulting in theoretical maximum capacities that are often exceeded in practice due to additional physisorption mechanisms.
Experimental studies have shown that amino-functionalized siloxane derivatives maintain superior performance characteristics compared to conventional amine-based sorbents. The surface area of these materials typically ranges from 180 to 750 square meters per gram, with corresponding carbon dioxide capacities of 0.98 to 2.23 millimoles per gram [1] [3]. The amine efficiency, expressed as moles of carbon dioxide captured per mole of nitrogen, varies from 0.20 to 0.51, indicating effective utilization of the amino functional groups.
Compound | Surface Area (m²/g) | CO₂ Capacity (mmol/g) | Operating Temperature (°C) | Regeneration Temperature (°C) | Amine Efficiency (mol CO₂/mol N) |
---|---|---|---|---|---|
1,3-Bis(3-aminopropyl)tetramethyldisiloxane | 180 | 2.10 | 25 | 80 | 0.42 |
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | 220 | 1.80 | 30 | 90 | 0.38 |
Amino-functionalized MCM-41 | 573 | 0.98 | 40 | 80 | 0.20 |
APTES-functionalized SBA-15 | 680 | 1.14 | 25 | 100 | 0.25 |
Amino-functionalized KIT-6 | 750 | 2.23 | 40 | 80 | 0.51 |
The thermal stability of these amino-functionalized derivatives is particularly noteworthy, with regeneration temperatures typically ranging from 80 to 100 degrees Celsius [1] [4]. This relatively low regeneration temperature requirement contributes to the overall energy efficiency of the carbon capture process, representing a significant advantage over conventional amine-based systems that often require higher temperatures for effective regeneration.
The absorption kinetics of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane derivatives in flue gas treatment processes have been extensively studied to optimize their performance in industrial applications [5] [6]. The kinetic behavior of these materials is characterized by rapid initial absorption rates followed by slower equilibrium-limited phases, reflecting the complex interplay between mass transfer limitations and chemical reaction kinetics.
Experimental investigations have revealed that amino-functionalized siloxane derivatives exhibit absorption rates ranging from 0.08 to 0.18 millimoles per minute per gram of sorbent when exposed to flue gas concentrations typical of industrial emissions [7]. The breakthrough time, defined as the duration required for the outlet concentration to reach five percent of the inlet concentration, varies between 25 and 55 minutes depending on the specific material composition and operating conditions.
The mass transfer characteristics of these systems are governed by several factors, including pore structure, surface area, and the distribution of amino functional groups within the sorbent matrix [3] [7]. The mass transfer coefficient for amino-functionalized siloxane derivatives typically ranges from 0.015 to 0.030, indicating favorable transport properties for carbon dioxide molecules within the sorbent structure.
Material | CO₂ Concentration (ppm) | Absorption Rate (mmol/min/g) | Breakthrough Time (min) | Working Capacity (mmol/g) | Mass Transfer Coefficient |
---|---|---|---|---|---|
Amino-siloxane derivative | 400 | 0.15 | 45 | 1.8 | 0.025 |
Standard MEA solution | 400 | 0.12 | 35 | 1.5 | 0.020 |
Amino-functionalized silica | 400 | 0.08 | 25 | 0.9 | 0.015 |
Ionic liquid blend | 400 | 0.18 | 55 | 2.1 | 0.030 |
Siloxane-based sorbent | 400 | 0.14 | 42 | 1.7 | 0.022 |
The temperature dependence of absorption kinetics demonstrates that higher operating temperatures generally increase the initial absorption rate but decrease the equilibrium capacity due to thermodynamic considerations [4] [8]. This temperature effect is particularly pronounced in the range of 25 to 70 degrees Celsius, where the absorption capacity can decrease by up to 50 percent as temperature increases from 40 to 70 degrees Celsius.
The presence of moisture in flue gas streams significantly impacts the absorption kinetics of amino-functionalized siloxane derivatives [1] [7]. Water vapor can compete with carbon dioxide for adsorption sites, potentially reducing the effective capacity of the sorbent. However, some studies suggest that controlled moisture levels may actually enhance the absorption kinetics by facilitating the formation of bicarbonate species through hydration reactions.
The selectivity of these materials for carbon dioxide over other flue gas components, particularly nitrogen, is a critical parameter for practical applications [5] [6]. Amino-functionalized siloxane derivatives typically exhibit carbon dioxide to nitrogen selectivity ratios ranging from 20 to 50, indicating preferential adsorption of carbon dioxide under typical flue gas conditions.
The regenerative capacity of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane derivatives represents a crucial factor in determining their commercial viability for carbon capture applications [9] [10]. Long-term cycling studies have demonstrated that these materials maintain substantial capacity retention over multiple absorption-desorption cycles, with performance degradation rates significantly lower than those observed for conventional amine-based sorbents.
Comprehensive cycling experiments have revealed that amino-functionalized siloxane derivatives retain approximately 91 percent of their initial capacity after ten complete absorption-desorption cycles [4] [8]. This capacity retention is superior to that of conventional amine sorbents, which typically show 84 percent retention under similar conditions. The enhanced stability is attributed to the robust siloxane backbone, which provides structural integrity and resistance to thermal degradation during regeneration processes.
The regeneration energy requirements for these materials are considerably lower than those of traditional amine-based systems, with typical values ranging from 58 to 70 kilojoules per mole of carbon dioxide desorbed [1] [11]. This energy efficiency represents a significant economic advantage, as regeneration energy costs constitute a major portion of the overall carbon capture process economics.
Sorbent Type | Initial Capacity (mmol/g) | Cycle 1 Capacity (mmol/g) | Cycle 5 Capacity (mmol/g) | Cycle 10 Capacity (mmol/g) | Capacity Retention (%) | Regeneration Energy (kJ/mol) |
---|---|---|---|---|---|---|
Amino-functionalized siloxane | 2.0 | 1.95 | 1.88 | 1.82 | 91 | 65 |
Conventional amine sorbent | 1.6 | 1.52 | 1.42 | 1.35 | 84 | 85 |
Functionalized mesoporous silica | 1.2 | 1.15 | 1.08 | 1.02 | 85 | 70 |
Ionic liquid system | 2.3 | 2.25 | 2.15 | 2.05 | 89 | 58 |
Hybrid siloxane material | 1.9 | 1.85 | 1.78 | 1.71 | 90 | 62 |
The regeneration mechanism involves thermal desorption of carbon dioxide from the carbamate species formed during the absorption phase [2] [4]. The desorption process is typically conducted at temperatures between 80 and 100 degrees Celsius, which is sufficient to reverse the carbamate formation reaction and release carbon dioxide while preserving the integrity of the amino functional groups.
Advanced oxidation processes have been investigated as alternative regeneration methods for siloxane-based materials, with studies showing that hydrogen peroxide and ozone treatments can achieve regeneration efficiencies up to 40 percent [9]. However, these methods have not been extensively applied to amino-functionalized derivatives of 1,3-bis(3-cyanopropyl)tetramethyldisiloxane, representing an area for future research.
The long-term stability of these materials under realistic operating conditions has been demonstrated through extended cycling experiments lasting several months [10]. These studies have shown that the rate of capacity degradation decreases with increasing cycle number, suggesting that the materials reach a stable configuration after initial conditioning cycles.
Irritant